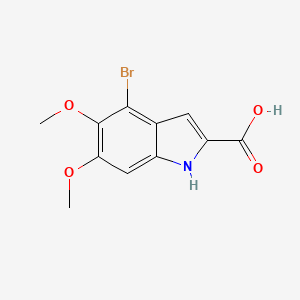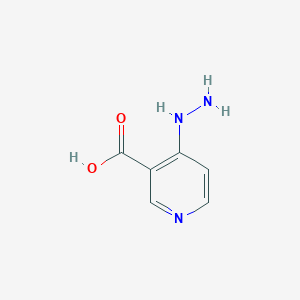
DisodiuM 6-AMino-1,3-naphthalenedisulfonate Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 6-amino-1,3-naphthalenedisulfonate hydrate is a chemical compound with the molecular formula C10H7NNa2O6S2. It is commonly used in the preparation of cyanine dye compounds and their conjugates, which are useful in noninvasive imaging . This compound is known for its white crystalline appearance and high solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate can be synthesized through the sulfonation of 6-amino-1-naphthol followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfuric acid as a sulfonating agent and requires controlled temperature conditions to ensure the formation of the desired disulfonate product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 6-amino-1-naphthol is treated with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form the disodium salt. The final product is purified through crystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate can undergo oxidation reactions to form corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced to form amino-naphthalene derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with different functional groups.
Applications De Recherche Scientifique
Disodium 6-amino-1,3-naphthalenedisulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of cyanine dyes, which are important in various analytical and imaging techniques.
Biology: The compound is utilized in labeling carbohydrates and proteins for fluorescence-based detection methods.
Medicine: Cyanine dye conjugates derived from this compound are used in noninvasive imaging techniques, such as near-infrared fluorescence imaging.
Industry: It is employed in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of disodium 6-amino-1,3-naphthalenedisulfonate hydrate involves its ability to form stable conjugates with various biomolecules. The compound’s sulfonate groups enhance its solubility in aqueous environments, making it suitable for biological applications. In fluorescence imaging, the compound’s derivatives interact with specific molecular targets, allowing for the visualization of biological processes .
Comparaison Avec Des Composés Similaires
Disodium 1-naphthol-3,6-disulfonate hydrate: This compound has similar sulfonate groups but differs in the position of the amino group.
Disodium 4-hydroxy-2,7-naphthalenedisulfonate hydrate: This compound has hydroxyl groups instead of amino groups.
Uniqueness: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate is unique due to its specific amino group positioning, which allows for the formation of cyanine dye conjugates with distinct fluorescence properties. This makes it particularly valuable in noninvasive imaging applications .
Propriétés
Formule moléculaire |
C10H9NNa2O7S2 |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
disodium;6-aminonaphthalene-1,3-disulfonate;hydrate |
InChI |
InChI=1S/C10H9NO6S2.2Na.H2O/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |
Clé InChI |
PXBLGCBIDFXZKF-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)

![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)






